molecular formula C15H13N3O4 B11350742 2-[(3-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole

Cat. No.: B11350742
M. Wt: 299.28 g/mol
InChI Key: NOCUYDGDRGIUIY-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Phenoxymethylation: The phenoxy group is attached through a reaction with phenol and formaldehyde under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, methanol, and various acids and bases. Major products formed from these reactions include amino derivatives and substituted benzodiazoles.

Scientific Research Applications

2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or bind to receptors, modulating signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole include:

    2-[(4-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole: Differing by the position of the methoxy group.

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with a naphthalene ring.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar phenoxy group but different core structure.

The uniqueness of 2-[(3-Methoxyphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C15H13N3O4/c1-21-11-3-2-4-12(8-11)22-9-15-16-13-6-5-10(18(19)20)7-14(13)17-15/h2-8H,9H2,1H3,(H,16,17)

InChI Key

NOCUYDGDRGIUIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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